Deoxynivalenol 3-glucuronide

Descripción general

Descripción

Deoxynivalenol 3-glucoside is the major metabolite of deoxynivalenol (DON) and a modified mycotoxin . It is synthesized by grain uridine diphosphate-glucosyltransferase and is found worldwide .

Synthesis Analysis

Deoxynivalenol (DON) is known to undergo rapid metabolization after uptake. The formed glucuronides are urinary excreted and could therefore serve as possible biomarkers for daily uptake measurement . To make pure deoxynivalenol glucuronides available for analytical methodologies, they are enzymatically synthesized using rat and human liver microsomes supplemented with uridine 5′-diphosphoglucuronic acid and alamethicin as detergent .Molecular Structure Analysis

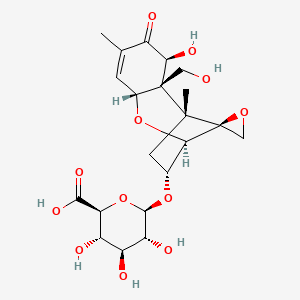

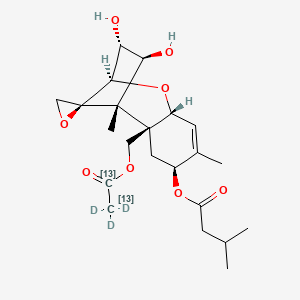

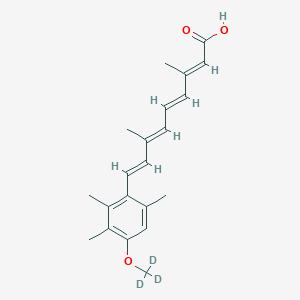

The molecular formula of Deoxynivalenol 3-glucuronide is C21H28O12 . Its molecular weight is 472.4 g/mol .Chemical Reactions Analysis

Deoxynivalenol 3-glucuronide is formed by the conjugation of deoxynivalenol (DON) with glucose, which is a result of the metabolism of plants .Physical And Chemical Properties Analysis

The molecular weight of Deoxynivalenol 3-glucuronide is 472.4 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .Aplicaciones Científicas De Investigación

Human Metabolism of Fusarium Mycotoxins : A study by Warth et al. (2013) in "Toxicology Letters" provides insights into the metabolism of deoxynivalenol (DON) in humans. The research, based on analysis of urine samples following a naturally contaminated diet, found that DON-3-glucuronide was one of the main conjugation products of DON metabolism, indicating its significance in assessing exposure to these mycotoxins and potential risks associated with chronic diseases (Warth et al., 2013).

Enzyme-Assisted Synthesis and Structural Characterization : A paper by Uhlig et al. (2013) in the "Journal of Agricultural and Food Chemistry" details the enzymatic synthesis of deoxynivalenol glucuronides, including DON 3-glucuronide. This study is crucial for analytical methodologies and understanding the structural properties of these glucuronides (Uhlig et al., 2013).

Direct Quantification as a Biomarker of Exposure : Warth et al. (2011) in "Analytical and Bioanalytical Chemistry" report on the direct quantification of DON glucuronide in human urine. Their findings underscore the utility of DON 3-glucuronide as a biomarker for exposure to DON, offering a simpler and more efficient method for exposure assessment (Warth et al., 2011).

Indirect vs. Direct Assessment of Urinary Deoxynivalenol : Research by Vidal et al. (2020) in "Toxins" compares indirect and direct methods for quantifying urinary levels of deoxynivalenol and its glucuronides. This study provides critical insights into the more accurate assessment of total deoxynivalenol exposure in humans (Vidal et al., 2020).

Biomarkers in Humans : Deng et al. (2021) in "Trends in Food Science and Technology" systematically review biomarkers of DON and its modified form DON-3-glucoside in humans. This includes an exploration of the specific features of DON biomarkers in different populations and the health risks they pose (Deng et al., 2021).

Mecanismo De Acción

Pathophysiologic effects associated with DON include altered neuroendocrine signaling, proinflammatory gene induction, disruption of the growth hormone axis, and altered gut integrity . At the cellular level, DON induces ribotoxic stress thereby disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R,3S,7R,9R,10R,12S)-3-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c1-7-3-9-20(5-22,15(27)10(7)23)19(2)4-8(16(32-9)21(19)6-30-21)31-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAWUZMBBQEMX-IJNZYEPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxynivalenol 3-glucuronide | |

CAS RN |

1000000-13-4 | |

| Record name | Deoxynivalenol 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000000134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEOXYNIVALENOL 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0I7J8KVP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)